molecular formula C20H15ClN2O3S B12196892 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12196892
M. Wt: 398.9 g/mol
InChI Key: QOSBFLNDEJYSBM-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the formation of the oxathiine ring and the carboxamide group under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared to other compounds with similar structures or functional groups:

    N-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl-N-ethyl-3-methylbenzamide: This compound shares the chlorophenyl group and has a similar oxadiazole ring, but differs in the presence of an ethyl group and a methylbenzamide moiety.

    N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1]: This compound also contains a chlorophenyl group but features a different core structure and additional functional groups.

The uniqueness of this compound lies in its combination of the oxazole, oxathiine, and carboxamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15ClN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C20H15ClN2O3S/c21-15-8-6-13(7-9-15)16-12-17(26-23-16)22-20(24)18-19(27-11-10-25-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,22,24)

InChI Key

QOSBFLNDEJYSBM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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